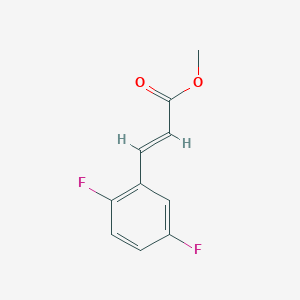

(E)-methyl 3-(2,5-difluorophenyl)acrylate

Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular structure of (E)-methyl 3-(2,5-difluorophenyl)acrylate exhibits a characteristic trans configuration across the carbon-carbon double bond of the acrylate moiety. The compound displays a molecular formula of C₁₀H₈F₂O₂ with an exact mass of 198.04900 atomic mass units and a predicted logarithmic partition coefficient (LogP) of 2.15100, indicating moderate lipophilicity. The stereochemical designation (E) refers to the geometric isomerism where the highest priority substituents on each carbon of the double bond are positioned on opposite sides, creating a trans arrangement that minimizes steric hindrance between the phenyl ring and the ester functionality.

The three-dimensional molecular geometry reveals several key conformational features that influence the compound's physical and chemical properties. The acrylate side chain adopts a planar configuration that allows for optimal conjugation between the aromatic ring and the electron-withdrawing ester group. This planar arrangement facilitates effective orbital overlap and contributes to the compound's electronic stabilization through resonance interactions. The carbon-carbon double bond length typically measures approximately 1.34 Angstroms, while the bond angles around the sp2 hybridized carbons approach the ideal 120 degrees characteristic of trigonal planar geometry.

Computational studies using density functional theory calculations provide detailed insights into the preferred conformational arrangements of (E)-methyl 3-(2,5-difluorophenyl)acrylate. The aromatic ring system maintains its planar geometry with the fluorine substituents positioned at the 2- and 5-positions relative to the acrylate attachment point. The dihedral angle between the aromatic ring plane and the acrylate moiety typically ranges from 0 to 30 degrees, depending on crystal packing forces and intermolecular interactions. This relatively small dihedral angle promotes effective conjugation throughout the entire molecular framework.

The polar surface area of the molecule measures 26.30000 square Angstroms, which falls within the range typical for small organic molecules with moderate polarity. This parameter significantly influences the compound's solubility characteristics and membrane permeability properties. The molecular volume and surface area calculations indicate a compact three-dimensional structure that facilitates efficient crystal packing while maintaining adequate intermolecular spacing for fluorine-fluorine interactions.

Electronic Structure and Substituent Effects of 2,5-Difluorophenyl Group

The electronic structure of (E)-methyl 3-(2,5-difluorophenyl)acrylate is profoundly influenced by the unique positioning of fluorine substituents on the aromatic ring. The 2,5-difluoro substitution pattern creates a distinctive electronic environment that differs significantly from other fluorinated positional isomers. Fluorine, being the most electronegative element, exerts strong electron-withdrawing effects through both inductive and resonance mechanisms, though the inductive effect predominates due to the high electronegativity difference between fluorine and carbon.

According to Hammett substituent constant analysis, fluorine substituents exhibit a sigma meta value of 0.34 and a sigma para value of 0.06, indicating significant electron-withdrawing character in the meta position and weaker effects in the para position. In the 2,5-difluoro substitution pattern, the fluorine at position 2 (ortho to the acrylate attachment) acts as a strong electron-withdrawing group through both inductive and field effects, while the fluorine at position 5 (meta to the attachment point) primarily influences the electronic structure through inductive withdrawal.

The combined effect of both fluorine substituents results in a net electron deficiency on the aromatic ring, which enhances the electrophilic character of the system and influences the reactivity of the acrylate double bond. Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) energy level is lowered compared to the unsubstituted analog, while the lowest unoccupied molecular orbital (LUMO) energy is also decreased, resulting in a reduced HOMO-LUMO gap that affects the compound's photochemical and thermal stability.

The electron density distribution analysis shows that the fluorine substituents create regions of high electron density localized on the fluorine atoms themselves, while the carbon atoms directly bonded to fluorine experience significant electron depletion. This polarization effect extends throughout the aromatic system and influences the chemical shift patterns observed in nuclear magnetic resonance spectroscopy. The carbon-fluorine bonds exhibit partial ionic character due to the large electronegativity difference, contributing to the overall dipole moment of the molecule.

Electrostatic potential mapping reveals that the 2,5-difluoro substitution pattern creates an asymmetric distribution of electrostatic potential across the molecular surface. The regions near the fluorine atoms display strongly negative electrostatic potential, while the areas between the substituents show relative electron deficiency. This asymmetric distribution influences intermolecular interactions and crystal packing arrangements, particularly affecting the formation of weak hydrogen bonds and halogen-halogen interactions in the solid state.

Comparative X-ray Crystallography Studies with Ortho/Meta-Fluorinated Analogs

X-ray crystallography studies of (E)-methyl 3-(2,5-difluorophenyl)acrylate and its fluorinated analogs provide crucial insights into the influence of substituent positioning on molecular conformation and crystal packing. Comparative analysis with related compounds such as (E)-methyl 3-(3,4-difluorophenyl)acrylate and (E)-methyl 3-(3,5-difluorophenyl)acrylate reveals significant differences in intermolecular interactions and solid-state organization patterns.

The crystallographic data for (E)-methyl 3-(3,4-difluorophenyl)acrylate shows a density of 1.2±0.1 grams per cubic centimeter and a boiling point of 252.3±25.0 degrees Celsius at 760 millimeters of mercury pressure. In contrast, the 3,5-difluoro analog exhibits different physical properties due to the altered electronic distribution and steric effects. The ethyl ester variant of the 3,5-difluoro compound (ethyl 3-(3,5-difluorophenyl)acrylate) displays a molecular weight of 212.19 grams per mole and demonstrates distinct crystallization behavior.

Crystal structure analysis reveals that the 2,5-difluoro substitution pattern in the target compound promotes specific intermolecular interactions that differ from those observed in other fluorinated analogs. The ortho fluorine substituent (position 2) participates in weak hydrogen bonding interactions with neighboring molecules, while the meta fluorine (position 5) engages in halogen-halogen contacts that contribute to crystal stability. These interactions result in a unique three-dimensional network that distinguishes the 2,5-difluoro compound from its positional isomers.

Comparative crystallographic studies demonstrate that different fluorine substitution patterns lead to distinct unit cell parameters and space group symmetries. For example, the crystal structure of (E)-methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate shows a monoclinic crystal system with space group P2₁/c and specific unit cell dimensions. While this compound contains methoxy rather than fluorine substituents, it provides valuable structural comparison data for understanding the effects of different electron-donating versus electron-withdrawing groups.

X-ray diffraction analysis of fluorinated acrylate compounds typically reveals that the molecules adopt planar or near-planar conformations in the solid state, with the degree of planarity influenced by the specific positioning of fluorine substituents. The 2,5-difluoro pattern tends to promote greater molecular planarity compared to 3,4-difluoro substitution due to reduced steric hindrance between adjacent substituents. This enhanced planarity facilitates stronger intermolecular π-π stacking interactions and contributes to higher crystal packing efficiency.

The crystallographic comparison also extends to thermal properties and crystal stability. Different fluorine substitution patterns exhibit varying degrees of thermal expansion and mechanical properties in the crystalline state. The 2,5-difluoro compound generally demonstrates higher thermal stability compared to other substitution patterns due to the favorable electronic effects and crystal packing arrangements. These differences have important implications for the compound's processing, storage, and application characteristics.

| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| (E)-Methyl 3-(2,5-difluorophenyl)acrylate | 198.166 | N/A | N/A | 2.151 |

| (E)-Methyl 3-(3,4-difluorophenyl)acrylate | 198.166 | 1.2±0.1 | 252.3±25.0 | 2.22 |

| Ethyl 3-(3,5-difluorophenyl)acrylate | 212.19 | N/A | N/A | N/A |

Properties

IUPAC Name |

methyl (E)-3-(2,5-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDJYEPPOANSLI-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(2,5-difluorophenyl)acrylate typically involves the esterification of (E)-3-(2,5-difluorophenyl)acrylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of (E)-methyl 3-(2,5-difluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 3-(2,5-difluorophenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of 3-(2,5-difluorophenyl)acrylic acid.

Reduction: Formation of (E)-3-(2,5-difluorophenyl)prop-2-en-1-ol.

Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential precursor in the synthesis of more complex organic molecules and polymers. Its reactivity allows for further functionalization, making it valuable in synthetic organic chemistry.

Biology

- Anticancer Activity : Recent studies have demonstrated that (E)-methyl 3-(2,5-difluorophenyl)acrylate exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The difluorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular proteins involved in cell signaling pathways.

Industry

- Polymer Production : The compound is utilized in the production of specialty polymers and coatings. Its acrylate functionality allows for polymerization reactions that yield materials with desirable properties.

Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 8.2 |

| A549 | 12.0 |

This table illustrates the compound's effectiveness in inhibiting cancer cell proliferation across different cell lines.

Case Study 1: Anticancer Efficacy

A study published in Organic & Biomolecular Chemistry assessed the antiproliferative effects of various derivatives of this compound on cancer cells. The findings indicated that modifications to the difluorophenyl group significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against tumor cells compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships revealed that substitutions at specific positions on the aromatic ring could lead to increased selectivity for cancer cell types while reducing toxicity towards normal cells. This study underscores the importance of molecular design in optimizing therapeutic agents derived from (E)-Methyl 3-(2,5-difluorophenyl)acrylate.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(2,5-difluorophenyl)acrylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs of (E)-methyl 3-(2,5-difluorophenyl)acrylate include compounds with variations in fluorine substitution patterns or ester groups. A key example is (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate (), which differs in two aspects:

Ester Group : Ethyl vs. methyl ester.

Fluorination Pattern : 2,4,5-Trifluorophenyl vs. 2,5-difluorophenyl.

Table 1: Structural and Inferred Property Comparison

| Property | (E)-Methyl 3-(2,5-Difluorophenyl)acrylate | (E)-Ethyl 3-(2,4,5-Trifluorophenyl)acrylate |

|---|---|---|

| Molecular Formula | C₁₀H₈F₂O₂ | C₁₁H₉F₃O₂ |

| Molecular Weight (g/mol) | 200.17 | 230.19 |

| Fluorine Substitution | 2,5-Difluoro | 2,4,5-Trifluoro |

| Ester Group | Methyl | Ethyl |

| Inferred LogP | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity) |

| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |

Impact of Structural Variations

Fluorine Substitution :

- The 2,4,5-trifluorophenyl group in the analog introduces an additional ortho-fluorine atom, increasing steric hindrance and electron-withdrawing effects compared to the para-fluorines in 2,5-difluorophenyl. This enhances reactivity in electrophilic substitutions but may reduce solubility in polar solvents .

- The trifluoro derivative’s stronger electron deficiency could accelerate Michael addition reactions or inhibit undesired side reactions in catalytic processes.

- However, methyl esters generally exhibit faster hydrolysis rates in aqueous environments, influencing metabolic stability .

Biological Activity

(E)-Methyl 3-(2,5-difluorophenyl)acrylate is an organic compound with notable potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (E)-methyl 3-(2,5-difluorophenyl)acrylate is C₁₀H₈F₂O₂, with a molecular weight of approximately 198.17 g/mol. The compound features a methyl ester group linked to a conjugated double bond and a 2,5-difluorophenyl ring, exhibiting E-stereoisomerism. The presence of fluorine atoms significantly influences its lipophilicity and electronic properties, enhancing its binding affinity to biological targets.

The biological activity of (E)-methyl 3-(2,5-difluorophenyl)acrylate is primarily attributed to its structural features that facilitate interactions with enzymes and receptors. The fluorine substituents enhance the compound's selectivity and potency in modulating enzyme activities or receptor interactions. This mechanism is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that (E)-methyl 3-(2,5-difluorophenyl)acrylate exhibits various biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through specific pathways. The fluorinated analogs may enhance this effect by improving cellular uptake and interaction with target proteins .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for drug development in metabolic disorders .

- Binding Dynamics : Interaction studies suggest that the compound binds effectively to certain receptors, potentially influencing signaling pathways critical for cell growth and differentiation .

Case Studies and Research Findings

Several studies have explored the biological implications of (E)-methyl 3-(2,5-difluorophenyl)acrylate:

- Cellular Uptake Studies : In experiments involving MDA-MB231 breast cancer cells, the compound demonstrated significant cellular permeability and accumulation over time, indicating its potential for effective drug delivery systems .

- Fluorine Influence on Activity : Research highlighted that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to increased lipophilicity and improved binding interactions with biological targets .

- Comparative Analysis : A comparative study of structurally similar compounds revealed that the unique positioning of fluorine atoms in (E)-methyl 3-(2,5-difluorophenyl)acrylate significantly affects its electronic properties and reactivity, leading to distinct biological profiles.

Data Table: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-Methyl 3-(2,5-difluorophenyl)acrylate | E-stereoisomerism; difluoro group | Antitumor activity; enzyme inhibition |

| Methyl 3-phenylacrylate | No fluorine substituents | Lower binding affinity |

| Methyl 3-(4-fluorophenyl)acrylate | Single fluorine atom | Moderate enzyme inhibition |

| Methyl 3-(2,4-difluorophenyl)acrylate | Fluorine at different positions | Distinct chemical behavior |

Q & A

Basic Questions

Q. What are the standard synthetic routes for (E)-methyl 3-(2,5-difluorophenyl)acrylate, and how is the E-configuration ensured?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding acrylic acid or through Wittig reactions using 2,5-difluorobenzaldehyde derivatives. For example, similar acrylates (e.g., ethyl analogs) are prepared by reacting substituted benzaldehydes with methyl acrylate in the presence of base catalysts . The E-configuration is confirmed using NMR spectroscopy (observation of coupling constants J = 12–16 Hz for trans-vinylic protons) and X-ray crystallography, as demonstrated in structural studies of related acrylates using SHELX software .

Q. Which spectroscopic techniques are critical for characterizing (E)-methyl 3-(2,5-difluorophenyl)acrylate?

- Methodological Answer :

- NMR : H and C NMR confirm the aromatic and vinylic proton environments. Fluorine substituents split signals due to F-H coupling.

- IR : Stretching frequencies for ester carbonyl (~1700 cm) and C=C bonds (~1630 cm) are key.

- MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for CHFO: 212.05 g/mol).

- X-ray crystallography : Resolves spatial arrangement, as seen in studies of analogous compounds .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as acrylates can undergo photochemical reactions. Purity (>95%) should be verified via HPLC before use, referencing protocols for similar fluorinated acrylates .

Advanced Research Questions

Q. How do the positions of fluorine substituents (2,5-difluoro) influence the compound’s reactivity in cross-coupling or polymerization reactions?

- Methodological Answer : The ortho- and para-fluorine atoms enhance electrophilicity of the acrylate moiety, facilitating nucleophilic additions (e.g., Michael acceptors). Comparative studies of analogs (e.g., 3,5-difluoro vs. 2,4-difluoro) show that ortho-F groups sterically hinder certain reactions but improve thermal stability in polymers. DFT calculations can predict electronic effects, while kinetic studies under varying conditions (solvent, catalyst) optimize reactivity .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar acrylates?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for compound purity (via COA/HPLC).

- SAR analysis : Compare bioactivity of methyl vs. ethyl esters and positional fluorine isomers (e.g., 2,5-difluoro vs. 3,5-difluoro), as seen in antimicrobial studies of related acrylates .

Q. How can computational methods predict the electronic properties of (E)-methyl 3-(2,5-difluorophenyl)acrylate for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine. For example, studies on trifluoromethyl-substituted acrylates reveal reduced LUMO energies, enhancing n-type semiconductor potential. Pair computational results with cyclic voltammetry to validate redox behavior .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Key challenges include:

- Stereochemical control : Use catalysts like DBU to minimize Z-isomer formation during esterification.

- Purification : Employ column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate).

- Yield optimization : Monitor reaction kinetics via in-situ FTIR to terminate at peak E-isomer concentration, as applied in analogous syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.